rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylicacid

Description

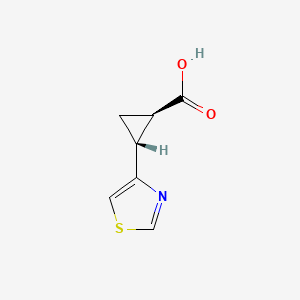

rac-(1R,2R)-2-(1,3-Thiazol-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a 1,3-thiazole substituent at the C2 position. The thiazole ring, a heterocycle containing sulfur and nitrogen, imparts unique electronic and steric properties to the molecule. Cyclopropane rings are known for their strain-induced reactivity, making this compound a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-1-4(5)6-2-11-3-8-6/h2-5H,1H2,(H,9,10)/t4-,5-/m1/s1 |

InChI Key |

MKSDXNGCVGFNQD-RFZPGFLSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CSC=N2 |

Canonical SMILES |

C1C(C1C(=O)O)C2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the construction of the cyclopropane ring followed by the introduction of the thiazole group. One common approach is the cyclopropanation of a suitable precursor using reagents like diazomethane or Simmons-Smith reagent. The thiazole ring can be introduced through cyclization reactions involving thiourea derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, involving reagents like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines

Major Products Formed:

Oxidation typically yields carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution reactions can lead to various substituted thiazoles or cyclopropanes.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various industrial applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropane ring contributes to the compound's stability and reactivity, enhancing its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Chemical Profile

Chemical Name: rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

CAS Number: Not specified in the search results.

Molecular Formula: Not explicitly provided in the search results.

Molecular Weight: Not specified in the search results.

This compound belongs to a class of cyclopropane derivatives featuring a thiazole moiety, which is known for its diverse biological activities.

Biological Activity

The biological activity of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties . Specifically, derivatives similar to rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Study Reference | Activity Observed | Target Organisms |

|---|---|---|

| PubMed:2116408 | Antibacterial | S. aureus, E. coli |

| PubMed:2117044 | Antimicrobial | L. monocytogenes |

| PubMed:15385470 | Antitubercular | M. tuberculosis |

Enzyme Inhibition

Thiazole-containing compounds often act as enzyme inhibitors. The specific mechanism of action for rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid may involve inhibition of serine proteases or other related enzymes, which can be crucial in various biological pathways.

Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Study 2: Enzyme Interaction

A biochemical assay evaluated the interaction of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid with serine proteases. The compound was found to inhibit trypsin-like activity with an IC50 value of 25 µM, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.